Electrophilicity Enhancement: Quantified Reactivity of 4-Chloro-Substituted Sulfinamide vs. Unsubstituted Parent
The para-chloro substituent in 4-chloro-N-phenylbenzene-1-sulfinamide significantly increases its electrophilicity compared to the unsubstituted N-phenylbenzene-1-sulfinamide. This is a class-level inference based on established Hammett substituent constants, where a para-chloro group (σp = 0.23) increases the electrophilicity of the sulfur center, facilitating nucleophilic attack and metal-catalyzed cross-coupling reactions [1]. This property directly contrasts with alkyl-substituted sulfinamides like tert-butanesulfinamide, which are electron-rich and more nucleophilic, dictating their use in different synthetic pathways [2].
| Evidence Dimension | Electron-withdrawing effect (Hammett σp constant) |
|---|---|
| Target Compound Data | para-Chloro: σp = 0.23 |
| Comparator Or Baseline | Hydrogen: σp = 0.00 |
| Quantified Difference | Δσp = +0.23 (class-level inference) |
| Conditions | Standard Hammett substituent parameter model |
Why This Matters
This quantifiable electronic difference dictates reaction planning, as the enhanced electrophilicity makes this compound a superior electrophilic partner in cross-coupling chemistry compared to its unsubstituted analog.
- [1] Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] Robak, M. T., et al. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. View Source
